molecular formula C14H12S2 B14638940 2,8-Dimethylthianthrene CAS No. 55214-93-2

2,8-Dimethylthianthrene

Cat. No.: B14638940
CAS No.: 55214-93-2
M. Wt: 244.4 g/mol
InChI Key: XTLNLAUJNYMFIN-UHFFFAOYSA-N
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Description

2,8-Dimethylthianthrene is an organic compound belonging to the class of thianthrenes. Thianthrenes are tricyclic ring systems consisting of two benzene rings fused through a 1,4-dithiin ring. The molecular formula of this compound is C14H12S2, and it is characterized by the presence of two methyl groups at the 2 and 8 positions on the thianthrene ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,8-Dimethylthianthrene can be synthesized through various methods. One common synthetic route involves the reaction of 2,8-dimethylphenylthiol with sulfur dichloride (S2Cl2) in the presence of a Lewis acid such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, leading to the formation of the thianthrene ring system .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylthianthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: this compound 10-oxide

    Reduction: Dihydro-2,8-Dimethylthianthrene

    Substitution: Various substituted thianthrene derivatives

Mechanism of Action

The mechanism of action of 2,8-Dimethylthianthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms play a crucial role in its reactivity and binding properties. It can undergo redox reactions, influencing various biochemical pathways and molecular interactions .

Comparison with Similar Compounds

2,8-Dimethylthianthrene can be compared with other similar compounds such as:

    Thianthrene: The parent compound without methyl groups.

    2,7-Dimethylthianthrene: A positional isomer with methyl groups at the 2 and 7 positions.

    Selenanthrene: A selenium analog of thianthrene.

Properties

CAS No.

55214-93-2

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

IUPAC Name

2,8-dimethylthianthrene

InChI

InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3

InChI Key

XTLNLAUJNYMFIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)C

Origin of Product

United States

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